![molecular formula C9H8BrN B1343142 2-(4-Bromo-2-methylphenyl)acetonitrile CAS No. 215800-05-8](/img/structure/B1343142.png)
2-(4-Bromo-2-methylphenyl)acetonitrile
Overview
Description
2-(4-Bromo-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN. It is characterized by a bromine atom and a methyl group attached to a benzene ring, which is further connected to an acetonitrile group. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile typically involves the bromination of 2-methylphenylacetonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-(4-Bromo-2-methylphenyl)ethylamine.
Oxidation: Formation of 2-(4-Bromo-2-methylphenyl)acetic acid.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)acetonitrile is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-methylphenyl)acetonitrile
- 2-(4-Chloro-2-methylphenyl)acetonitrile
- 2-(4-Fluoro-2-methylphenyl)acetonitrile
Uniqueness
2-(4-Bromo-2-methylphenyl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Biological Activity
2-(4-Bromo-2-methylphenyl)acetonitrile, with the molecular formula CHBrN, is an organic compound notable for its diverse applications in organic synthesis and potential biological activities. This compound features a bromine atom and a methyl group attached to a phenyl ring, linked to an acetonitrile functional group. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The compound is characterized by:
- Molecular Weight : 202.07 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules. This interaction can lead to modulation of various biochemical pathways, including those involved in cancer and microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 μg/mL |
Escherichia coli | 32 μg/mL |
Listeria monocytogenes | 16 μg/mL |
These results suggest that the compound could be a candidate for developing new antibiotics targeting resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving:
- Induction of apoptosis
- Inhibition of cell cycle progression
In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cells, indicating its potential as an anticancer agent .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound effectively inhibited MRSA growth at concentrations as low as 16 μg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections .
Investigation into Anticancer Mechanisms
Another significant study focused on the compound's anticancer properties against human breast cancer cell lines. The findings revealed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential for further development as an anticancer drug .
Comparison with Similar Compounds
In comparison to structurally similar compounds such as 2-(4-Chloro-2-methylphenyl)acetonitrile and 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile, this compound exhibits unique reactivity due to the presence of the bromine atom. This distinctiveness may enhance its binding affinity to biological targets and influence its pharmacological profile.
Compound | Antimicrobial Activity (MIC) | Anticancer Activity |
---|---|---|
This compound | Effective against MRSA | Induces apoptosis |
2-(4-Chloro-2-methylphenyl)acetonitrile | Moderate | Limited |
2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile | Effective against E. coli | Induces necrosis |
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPNKXZIJKBMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593554 | |
Record name | (4-Bromo-2-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215800-05-8 | |
Record name | (4-Bromo-2-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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